Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside
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Overview
Description
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside: is a synthetic compound that combines the Lewis X trisaccharide with a 4-methylumbelliferyl glycoside moiety. The Lewis X trisaccharide is a carbohydrate structure that plays a significant role in cell-cell recognition and adhesion processes. The 4-methylumbelliferyl glycoside is a fluorescent tag that allows for easy detection and quantification in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specific catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The glycosidic bonds can be cleaved and substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of glycosidic bonds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is used as a model compound to study glycosylation reactions and carbohydrate chemistry. Its fluorescent tag allows for easy monitoring of reactions .
Biology: In biological research, this compound is used to study cell-cell interactions, particularly those involving selectins, which are proteins that bind to the Lewis X trisaccharide. It is also used in assays to detect and quantify specific glycosidases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a tool in quality control processes for glycosylation reactions .
Mechanism of Action
Molecular Targets and Pathways: The primary molecular targets of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside are selectins, which are cell adhesion molecules. The compound binds to the carbohydrate recognition domain of selectins, thereby inhibiting their interaction with natural ligands. This can modulate cell-cell adhesion processes and has potential therapeutic applications in inflammatory diseases and cancer .
Comparison with Similar Compounds
Lewis A Trisaccharide: Similar in structure but differs in the position of the fucose residue.
Sialyl Lewis X: Contains an additional sialic acid residue, which alters its binding properties.
Lacto-N-fucopentaose III: Another trisaccharide with different glycosidic linkages
Uniqueness: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is unique due to its combination of the Lewis X trisaccharide with a fluorescent tag, making it particularly useful in biochemical assays and research applications .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZBLNDARHJPS-FIVSWNKTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857929 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-57-0 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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